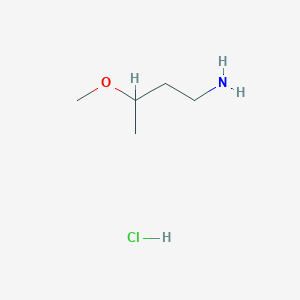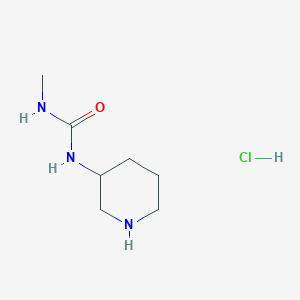
3-Methyl-1-(piperidin-3-yl)urea hydrochloride
Overview
Description
3-Methyl-1-(piperidin-3-yl)urea hydrochloride (MPH) is a novel chiral compound that has recently been developed for use in various scientific research applications. MPH has been shown to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
3-Methyl-1-(piperidin-3-yl)urea hydrochloride has been used in a variety of scientific research applications, including the study of enzyme activity and the synthesis of chiral compounds. 3-Methyl-1-(piperidin-3-yl)urea hydrochloride has also been used to study the structure and function of proteins, as well as to study the pharmacology of certain drugs.
Mechanism Of Action
3-Methyl-1-(piperidin-3-yl)urea hydrochloride acts as an inhibitor of enzymes, and it has been shown to bind to the active site of enzymes, blocking the binding of their substrates. 3-Methyl-1-(piperidin-3-yl)urea hydrochloride also has been shown to bind to other proteins, such as receptors, and to modulate their activity.
Biochemical And Physiological Effects
3-Methyl-1-(piperidin-3-yl)urea hydrochloride has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, modulation of protein activity, and inhibition of cell proliferation. 3-Methyl-1-(piperidin-3-yl)urea hydrochloride has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Methyl-1-(piperidin-3-yl)urea hydrochloride in laboratory experiments include its low cost, its ability to act as an inhibitor of enzymes, and its ability to modulate protein activity. The limitations of using 3-Methyl-1-(piperidin-3-yl)urea hydrochloride in laboratory experiments include its instability in certain conditions, its potential to cause side effects, and its potential to interact with other compounds.
Future Directions
The potential future directions for the use of 3-Methyl-1-(piperidin-3-yl)urea hydrochloride include its use in the development of new drugs, its use in the study of enzyme activity and protein structure and function, its use in the synthesis of chiral compounds, and its use as an anti-cancer agent. Additionally, 3-Methyl-1-(piperidin-3-yl)urea hydrochloride could be used in the development of new technologies for the detection and treatment of disease. Finally, 3-Methyl-1-(piperidin-3-yl)urea hydrochloride could be used in the development of new methods for drug delivery and drug targeting.
properties
IUPAC Name |
1-methyl-3-piperidin-3-ylurea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c1-8-7(11)10-6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H2,8,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOILQJCWJMERY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(piperidin-3-yl)urea hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)
![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
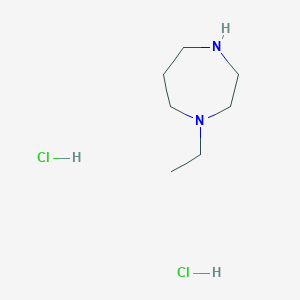
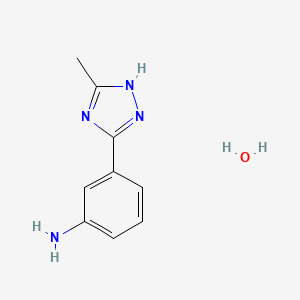
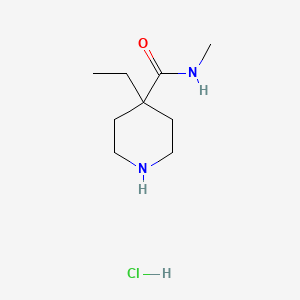
![9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432140.png)
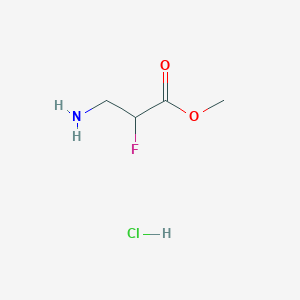

![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)
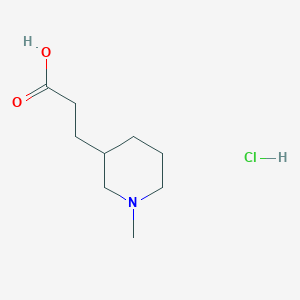
![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1432151.png)
